4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-2-24-14-6-4-13(5-7-14)18(23)26-17-11-25-15(10-16(17)22)12-27-19-20-8-3-9-21-19/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWDLMJFJAXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine ring can be introduced via a cyclocondensation reaction involving sulfur-containing reagents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring.
Substitution: Various substitution reactions can occur, especially at the ethoxybenzoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and nucleophiles are typically employed under mild to moderate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate .
Biology: Biologically, derivatives of this compound have shown potential in inhibiting specific enzymes or receptors, making them candidates for drug development .
Medicine: In medicine, the compound’s derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can bind to specific sites, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Structural Features and Molecular Data
The following table summarizes key structural analogs, their substituents, and molecular properties:
Substituent Effects on Properties
- Electron-Donating vs. In contrast, the 4-nitro group in ML221 is strongly electron-withdrawing, which may enhance binding affinity to targets like the APJ receptor by polarizing the aromatic ring .
- Lipophilicity and Solubility: The 2-phenylacetyl substituent (CAS 877637-29-1) increases hydrophobicity, likely reducing aqueous solubility compared to the target compound’s ethoxybenzoate .
- Biological Activity: ML221 demonstrates neuroprotective effects in rat models via APJ antagonism, suggesting the target compound (with a similar pyranone-pyrimidine scaffold) may share mechanistic pathways . The thiadiazole-thiophene analog (CAS 896017-15-5) implies expanded heterocyclic diversity, often linked to antimicrobial or kinase-inhibiting activity .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure, characterized by a pyran ring fused with a pyrimidine moiety, suggests diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.43 g/mol. The presence of functional groups such as carbonyl, sulfur, and nitrogen contributes to its reactivity and biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown potential against various bacterial strains.
- Antidiabetic Properties : Some related compounds have been investigated for their ability to modulate glucose metabolism.
- Cardiovascular Effects : The compound acts as a functional antagonist of the apelin receptor, which is crucial for cardiovascular homeostasis .
The mechanism of action involves the interaction with specific molecular targets, primarily through receptor antagonism. For instance, it has been shown to selectively inhibit the apelin/APJ receptor pathway, which plays a vital role in cardiovascular regulation and energy metabolism . The compound exhibits over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, indicating its potential for targeted therapeutic applications.
Table 1: Summary of Biological Activities
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Oxo-6-(pyrimidin-2-ylthio)methyl derivatives | Antimicrobial | Disruption of bacterial cell walls |
| 4-Oxo-6-(pyrimidin-2-ylthio)methyl analogs | Antidiabetic | Modulation of insulin signaling pathways |
| ML221 (related compound) | Apelin receptor antagonist | Inhibition of apelin signaling in cardiovascular systems |
Key Research Findings
- Cardiovascular Studies : Research has demonstrated that ML221, a related compound, effectively inhibits the apelin receptor, impacting cardiovascular function and energy metabolism .
- Antimicrobial Efficacy : Studies on derivatives have reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Diabetes Research : Investigations into structural analogs reveal promising antidiabetic effects through enhanced insulin sensitivity .
Synthesis and Development
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran typically involves multi-step organic reactions, including cyclization under controlled conditions. Key reagents used include palladium or copper catalysts in solvents like DMF or DCM .
Synthetic Route Example
- Step 1 : Formation of the pyran ring through condensation reactions.
- Step 2 : Introduction of the pyrimidine moiety via nucleophilic substitution.
- Step 3 : Esterification with ethoxybenzoic acid to yield the final product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
